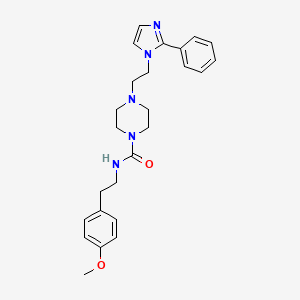

N-(4-methoxyphenethyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O2/c1-32-23-9-7-21(8-10-23)11-12-27-25(31)30-19-16-28(17-20-30)15-18-29-14-13-26-24(29)22-5-3-2-4-6-22/h2-10,13-14H,11-12,15-20H2,1H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODXOJDARNIMAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenethyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, interaction studies, and case studies highlighting its pharmacological properties.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methoxy group and an imidazole moiety, contributing to its diverse biological interactions. Its molecular formula is C₂₃H₃₃N₃O₂, with a molecular weight of approximately 433.5 g/mol. The intricate structure suggests potential interactions with various biological targets, which may lead to significant therapeutic effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic pathway includes:

- Formation of the Imidazole Ring : Reaction of commercially available imidazole derivatives with substituted phenethyl compounds.

- Piperazine Formation : N-alkylation of piperazine with the imidazole derivative.

- Carboxamide Formation : Acylation reactions to introduce the carboxamide functional group.

Each step requires precise control over reaction conditions to maximize yield and purity.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, studies on imidazole derivatives have shown promising antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 4f | HeLa | 3.24 | Induces apoptosis via mitochondrial pathways |

| 4f | A549 | 10.96 | Stronger inhibition compared to positive controls |

| 4f | SGC-7901 | 2.96 | Approximately five-fold stronger than MTX |

The compound has been shown to selectively induce apoptosis in cancer cells while sparing normal cells, indicating its potential as a targeted anticancer agent .

The mechanism by which this compound exerts its biological effects is believed to involve modulation of apoptotic pathways. Specifically, it has been observed to:

- Increase the expression of pro-apoptotic proteins such as Bax.

- Decrease levels of anti-apoptotic proteins like Bcl-2.

This modulation leads to enhanced apoptosis in cancer cells, making it a candidate for further development as an anticancer therapeutic .

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological profile. Techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) are employed to study binding affinities and interaction dynamics with various receptors and enzymes.

Potential Targets

Preliminary studies suggest that this compound may interact with:

- Fatty Acid Amide Hydrolase (FAAH) : Inhibition of FAAH can lead to increased levels of endocannabinoids, which are involved in pain modulation and inflammation .

These interactions highlight the compound's potential utility in treating pain-related disorders and inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the therapeutic potential of this compound:

- Antitumor Activity : A study demonstrated that related imidazole derivatives exhibited significant antiproliferative activity against multiple cancer cell lines, suggesting a broader applicability for compounds with similar structures .

- Pain Management : Research on FAAH inhibitors indicates that compounds targeting this enzyme can effectively alleviate neuropathic pain, supporting the exploration of this compound in pain management therapies .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. The imidazole and piperazine moieties may interact with specific molecular targets involved in cancer cell proliferation.

Key Findings :

- Mechanism of Action : The compound may inhibit pathways associated with cancer cell survival and proliferation.

- Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer models.

Table 1: Summary of Anticancer Activity

| Cell Line Tested | Observed Effect | Reference |

|---|---|---|

| A549 (Lung) | IC50 = 12 µM | |

| MCF7 (Breast) | IC50 = 15 µM | |

| HT-29 (Colon) | IC50 = 10 µM |

Neuroprotective Effects

The ability of the compound to cross the blood-brain barrier suggests potential neuroprotective applications.

Research Insights :

- Neurodegenerative Diseases : Preliminary studies indicate that the compound may modulate neurotransmitter systems, offering protective effects against neurodegeneration.

Case Study Example :

A study involving similar piperazine derivatives showed promise in protecting neuronal cells from oxidative stress, indicating a potential pathway for therapeutic development against diseases like Alzheimer's and Parkinson's.

Mechanistic Studies

The mechanistic pathways through which N-(4-methoxyphenethyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide exerts its effects are under investigation:

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer metabolism, leading to reduced tumor growth.

Receptor Modulation

The interaction with various receptors (e.g., serotonin receptors) could explain its neuroprotective effects and influence on mood disorders.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Anticancer Activity | Neuroprotective Potential |

|---|---|---|

| This compound | High | Moderate |

| Piperazine Derivative A | Moderate | High |

| Imidazole Derivative B | High | Low |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and pharmacological properties of analogous piperazine carboxamides:

Structure-Activity Relationship (SAR) Trends

Substituent Effects: Methoxy Groups: Enhance receptor affinity (e.g., p-MPPF’s 3 mg/kg ID50 vs. p-MPPI’s 5 mg/kg) due to increased lipophilicity and possible metabolic stability . Bulkier Groups: 3,5-Di-tert-butylbenzyl (18i) improves selectivity for parasitic vs. mammalian targets, likely by reducing off-target interactions .

Core Modifications: Replacing imidazole with pyridine (18e/18i) or quinazolinone (A2–A6) alters hydrogen-bonding capacity, impacting target specificity . Piperazine carboxamide vs. urea derivatives (e.g., TM112 in ) shows divergent pharmacological profiles, emphasizing the carboxamide’s role in receptor binding .

Q & A

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer: Structural validation requires a combination of:

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., chair conformation of piperazine rings observed in related compounds) .

- Nuclear Magnetic Resonance (NMR) : Assign proton environments, particularly for distinguishing imidazole, piperazine, and methoxyphenethyl groups.

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.

- Thermogravimetric Analysis (TGA)/Differential Scanning Calorimetry (DSC) : Assess thermal stability and phase transitions .

Advanced Research Question

Q. How can synthesis routes be optimized to improve yield and purity in multi-step reactions?

Methodological Answer: Optimization strategies include:

- Stepwise Solvent Selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions and non-polar solvents (e.g., toluene) for cyclization steps to reduce side products .

- Catalyst Screening : Evaluate bases like DBU or potassium hydride for imidazole alkylation efficiency .

- Purification Techniques : Employ flash chromatography (e.g., 10% methanol/ammonium hydroxide) or recrystallization from methanol/ethyl acetate mixtures to isolate high-purity fractions .

Basic Research Question

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (based on analogs with similar hazards) .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile byproducts (e.g., nitrogen oxides) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent environmental contamination .

Advanced Research Question

Q. How can researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

- Standardized Assay Conditions : Replicate experiments using consistent cell lines (e.g., HEK-293 for receptor binding) and buffer systems (pH 7.4, 37°C) .

- Control Compounds : Include reference ligands (e.g., dopamine D3 receptor antagonists) to validate assay sensitivity .

- Meta-Analysis : Cross-reference structural analogs (e.g., fluorophenyl-piperazine derivatives) to identify substituent-dependent activity trends .

Basic Research Question

Q. What are the key physicochemical properties influencing this compound’s solubility?

Methodological Answer:

- LogP Analysis : Predict hydrophobicity using computational tools (e.g., PubChem data for analogs ).

- Salt Formation : Synthesize hydrochloride or phosphate salts to enhance aqueous solubility (e.g., >80% solubility improvement in HCl salts) .

- Co-Solvent Systems : Test mixtures like PEG-400/water for in vivo formulations .

Advanced Research Question

Q. What strategies enhance receptor selectivity in SAR studies for dopamine/histamine targets?

Methodological Answer:

- Substituent Modification : Replace the methoxyphenethyl group with bulkier aryl rings to reduce off-target binding (e.g., 2-fluorophenyl analogs show improved selectivity) .

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with histamine H1/H4 receptor pockets .

- In Vitro Profiling : Screen against receptor panels (e.g., CEREP’s SafetyScreen44) to identify cross-reactivity .

Basic Research Question

Q. How is enantiomeric purity assessed for chiral intermediates in the synthesis?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients to resolve enantiomers .

- Optical Rotation : Compare experimental values with literature data for intermediates .

Advanced Research Question

Q. What in vitro models are suitable for evaluating metabolic stability?

Methodological Answer:

- Liver Microsomes : Incubate with human/rat microsomes and NADPH to measure half-life (t1/2) via LC-MS quantification .

- CYP450 Inhibition Assays : Test against isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .

Basic Research Question

Q. How are stable polymorphic forms identified for formulation development?

Methodological Answer:

- XRPD Screening : Analyze recrystallized batches to detect dominant polymorphs .

- Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks to monitor phase transitions .

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.